Standard Enthalpy of Formation
The standard molar enthalpy of formation (ΔfH°m) of 6-methyl-4-oxo-chroman-2-carboxylic acid (6MCC) in its crystalline phase was determined by micro-combustion calorimetry to be -(656.2 ± 2.2) kJ mol⁻¹. This value is significantly different from the regioisomer chromone-3-carboxylic acid (C3CA), which has a ΔfH°m of -(619.5 ± 2.6) kJ mol⁻¹, and the related 6-methyl-4-chromanone (6M4C), which has a ΔfH°m of -(308.9 ± 3.0) kJ mol⁻¹ [1].
| Evidence Dimension | Standard molar enthalpy of formation (ΔfH°m) in crystalline phase |
|---|---|
| Target Compound Data | -(656.2 ± 2.2) kJ mol⁻¹ |
| Comparator Or Baseline | Chromone-3-carboxylic acid (C3CA): -(619.5 ± 2.6) kJ mol⁻¹; 6-Methyl-4-chromanone (6M4C): -(308.9 ± 3.0) kJ mol⁻¹ |
| Quantified Difference | 6MCC is 36.7 kJ mol⁻¹ more exothermic than C3CA and 347.3 kJ mol⁻¹ more exothermic than 6M4C |
| Conditions | Crystalline phase at T = 298.15 K, determined by isoperibolic micro-combustion calorimeter |
Why This Matters
This thermochemical data is essential for researchers performing energetic calculations, process safety assessments, or evaluating the relative stability of potential synthetic intermediates.
- [1] Flores, H., Ximello, A., Camarillo, E. A., & Amador, P. (2014). The standard molar enthalpies of formation of chromone-3-carboxylic acid, 6-methylchromone-2-carboxylic acid, and 6-methyl-4-chromanone determined by micro-combustion calorimetry. Journal of Thermal Analysis and Calorimetry, 117(1), 433–437. View Source
